Di-tert-pentyl succinate is an organic compound classified as a diester of succinic acid. Its chemical formula is and it has a molecular weight of 258.35 g/mol. The structure consists of two tert-pentyl groups attached to a succinate backbone, which contributes to its unique properties. The compound is characterized by its clear, colorless liquid state at room temperature and exhibits a high degree of stability due to the steric hindrance provided by the bulky tert-pentyl groups .
The synthesis of di-tert-pentyl succinate typically involves the transesterification of dimethyl or diethyl succinate with tert-pentanol. The process requires a catalyst, such as lithium or sodium, and is conducted under reflux conditions. The reaction proceeds by distilling off the methanol or ethanol formed during the process, allowing for the efficient conversion of starting materials into the desired diester product .
A typical procedure includes:
Di-tert-pentyl succinate shares structural similarities with other alkyl esters of succinic acid but differs primarily in its bulky tert-pentyl substituents. Here are some comparable compounds:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
Di-tert-butyl succinate | 230.30 g/mol | Contains tert-butyl groups | |
Dibutyl succinate | 230.30 g/mol | Contains butyl groups | |
Diethyl succinate | 202.25 g/mol | Contains ethyl groups | |
Di-isobutyl succinate | 258.35 g/mol | Contains isobutyl groups |
Uniqueness: Di-tert-pentyl succinate stands out due to its larger tert-pentyl groups which provide enhanced steric hindrance compared to other similar compounds, potentially influencing its reactivity and physical properties.